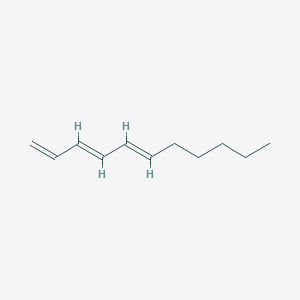

1,3,5-Undecatriene

Description

Properties

IUPAC Name |

(3E,5E)-undeca-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10H2,2H3/b7-5+,11-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQDKNVOSLONRS-JEGFTUTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C/C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101016209 | |

| Record name | (E,E)-1,3,5-Undecatriene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow liquid; fruity, green, pineapple, tropical spruce needle aroma | |

| Record name | 1,3,5-Undecatriene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1340/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

slightly soluble in water; soluble in fats, Soluble (in ethanol) | |

| Record name | 1,3,5-Undecatriene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1340/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.788-0.796 | |

| Record name | 1,3,5-Undecatriene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1340/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

19883-29-5, 16356-11-9 | |

| Record name | (3E,5E)-1,3,5-Undecatriene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19883-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Undecatriene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016356119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Undecatriene, (3E,5E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019883295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Undecatriene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E,E)-1,3,5-Undecatriene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undeca-1,3,5-triene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E,E)-undeca-1,3,5-triene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-UNDECATRIENE, (3E,5E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGN72213GC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 1,3,5-Undecatriene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Undecatriene is a conjugated polyene of significant interest due to its potent sensory properties and its utility as a synthetic building block. This document provides a comprehensive overview of the synthesis and physicochemical properties of this compound, with a focus on stereoselective synthetic routes and detailed experimental protocols. The information presented is intended to serve as a valuable resource for researchers in organic synthesis, materials science, and drug development.

Physicochemical and Spectroscopic Properties

This compound (C₁₁H₁₈) is a volatile, colorless to pale yellow liquid.[1] Its properties are influenced by the stereochemistry of its three double bonds. The substance is characterized by a powerful, diffusive green, and fruity aroma, reminiscent of galbanum and pineapple.[1][2] It is slightly soluble in water but soluble in ethanol (B145695) and fats.[1] A summary of the key physicochemical properties for various isomers is presented in Table 1.

Table 1: Physicochemical Properties of this compound Isomers

| Property | (3E,5Z)-1,3,5-Undecatriene | (E,E)-1,3,5-Undecatriene | General (Mixture of Isomers) |

| CAS Number | 51447-08-6[3] | 19883-29-5 | 16356-11-9 |

| Molecular Formula | C₁₁H₁₈[3] | C₁₁H₁₈ | C₁₁H₁₈[4] |

| Molecular Weight | 150.26 g/mol [3][5] | 150.26 g/mol [6] | 150.26 g/mol [4] |

| Boiling Point | 280-285 °C @ 760 mmHg[5] | ~88 °C @ 1 mmHg[4] | ~180 °C[4] |

| Density | - | - | 0.788-0.796 g/cm³ |

| Refractive Index | - | - | 1.510-1.518[1] |

Spectroscopic Data:

Spectroscopic analysis is crucial for the identification and characterization of this compound and its isomers.

-

Mass Spectrometry (MS): The electron ionization mass spectrum of (E,E)-1,3,5-undecatriene is available in the NIST WebBook.[6]

-

Gas Chromatography (GC): Kovats retention indices are available for various isomers on both polar and non-polar columns, aiding in their separation and identification.[6][5]

-

Nuclear Magnetic Resonance (NMR): ¹³C NMR spectral data has been reported for (3E,5Z)-1,3,5-undecatriene.[5]

-

Infrared (IR) Spectroscopy: FTIR spectra are available for this compound (mixture of isomers).[1]

Synthesis of this compound

The stereoselective synthesis of this compound is most commonly achieved via the Wittig reaction.[7] This method allows for precise control over the geometry of the newly formed double bond based on the choice of reactants and reaction conditions. Other synthetic approaches include palladium-copper catalyzed coupling reactions.

The Wittig Reaction

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene.[8] The stereochemical outcome is dependent on the nature of the ylide; stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[7]

The (3E,5E)-isomer can be synthesized via the Wittig reaction between methylene (B1212753) triphenylphosphorane (a non-stabilized ylide) and (2E,4E)-decadienal.[2]

This protocol is a representative procedure based on general Wittig reaction methodologies.

Materials:

-

n-Butyllithium (n-BuLi) in hexanes

-

(2E,4E)-Decadienal

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hexanes

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Ylide Generation:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents) and suspend it in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe, maintaining the temperature below 5 °C. The formation of the deep red-orange colored ylide indicates a successful reaction.

-

Stir the mixture at 0 °C for 1 hour.

-

-

Reaction with Aldehyde:

-

Dissolve (2E,4E)-decadienal (1.0 equivalent) in anhydrous THF in a separate flame-dried flask.

-

Slowly add the aldehyde solution to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Extraction:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product will contain triphenylphosphine (B44618) oxide as a major byproduct.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (3E,5E)-1,3,5-undecatriene.

-

Biological Activity and Signaling

The primary biological activity of this compound is related to its potent odor, which is perceived through interaction with olfactory receptors in the nasal cavity.[4] This interaction initiates a signal transduction cascade, leading to the perception of smell. While specific metabolic pathways for this compound are not extensively documented, it is likely metabolized in a similar manner to other ingested volatile hydrocarbons.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the key experimental and logical workflows associated with the synthesis and analysis of this compound.

Caption: Workflow for the Wittig Synthesis of this compound.

Caption: Simplified Mechanism of the Wittig Reaction.

Conclusion

This compound is a valuable compound with distinct stereoisomers that can be selectively synthesized. The Wittig reaction stands out as a robust method for achieving high stereoselectivity. A thorough understanding of its physicochemical properties and synthetic routes is essential for its application in various fields, from flavor and fragrance chemistry to the development of novel materials and pharmaceuticals. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers working with this versatile triene.

References

- 1. This compound | C11H18 | CID 61832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 3. (3E,5Z)-1,3,5-Undecatriene [webbook.nist.gov]

- 4. This compound|Research Chemical [benchchem.com]

- 5. This compound, (3E,5Z)- | C11H18 | CID 5352367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (E,E)-1,3,5-Undecatriene [webbook.nist.gov]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

The Natural Occurrence of 1,3,5-Undecatriene in Plants: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Undecatriene is a volatile C11 hydrocarbon found in various plant species, where it contributes significantly to their characteristic aroma profiles. As a member of the diverse class of plant-derived secondary metabolites, its unique chemical structure and biological activity make it a compound of interest for the flavor, fragrance, and pharmaceutical industries. This technical guide provides an in-depth overview of the natural occurrence of this compound in the plant kingdom, details common experimental protocols for its extraction and identification, and elucidates its proposed biosynthetic pathway. Quantitative data are summarized for comparative analysis, and key processes are visualized to facilitate a deeper understanding for research and development applications.

Introduction to this compound

This compound (C₁₁H₁₈) is an aliphatic hydrocarbon characterized by a backbone of eleven carbon atoms containing three conjugated double bonds.[1] This conjugation is responsible for its chemical reactivity and distinct organoleptic properties. The compound exists in several geometric isomeric forms, such as (3E,5Z)- and (3E,5E)-undeca-1,3,5-triene, each contributing uniquely to the scent profile of the plant in which it is present.[2][3] Notably, it is a key contributor to the powerful, diffusive, green, and galbanum-like odor in many essential oils.[2][3][4] Its presence has been confirmed in a variety of fruits and herbs, where it plays a role in plant defense and communication.[1][2][3]

Natural Occurrence and Quantitative Data

This compound has been identified as a natural volatile constituent in a range of plant species. It is a significant aroma component in the gum resin of galbanum (Ferula gummosa), and has also been detected in fruits such as apple, peach, pear, and pineapple, as well as in herbs like celery, parsley, spearmint, and lavender.[1][2][3][4]

The concentration of this compound and its isomers can vary significantly based on the plant species, cultivar, environmental conditions, and the specific analytical methods employed for quantification. Comprehensive quantitative data across a wide range of species is limited in publicly accessible literature; however, available data for select species are presented below for comparative analysis.

Table 1: Quantitative Occurrence of this compound Isomers in Selected Plants

| Plant Species | Isomer | Plant Part / Matrix | Concentration | Reference |

| Spearmint (Mentha spicata) | (E,Z)-1,3,5-Undecatriene | Dried Leaves | 7.93–14.46 ppm | [1] |

| Lavender (Lavandula angustifolia) | (E,E)-1,3,5-Undecatriene | Essential Oil | 0.04% | [1] |

Note: The concentration in spearmint was noted to vary depending on the drying method used.[1]

Experimental Protocols for Extraction and Analysis

The isolation and identification of volatile compounds like this compound from plant matrices require precise and sensitive analytical techniques. The general workflow involves extraction and concentration of the volatiles, followed by chromatographic separation and mass spectrometric identification.

Extraction Method 1: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a modern, solvent-free, and sensitive method for trapping volatile organic compounds from the headspace above a sample.[5][6]

Protocol:

-

Sample Preparation : Weigh a precise amount of fresh or dried plant material (e.g., 1.0-2.0 g) into a headspace vial (e.g., 20 mL).

-

Internal Standard : Add an internal standard (e.g., a known concentration of a non-native hydrocarbon like C13 or C15 alkane) to the matrix for quantification purposes.

-

Equilibration : Seal the vial and place it in a heating block or water bath. Allow the sample to equilibrate at a controlled temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) to allow volatiles to accumulate in the headspace.[7]

-

Extraction : Expose an SPME fiber to the vial's headspace. The choice of fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatiles.[8][9] Extraction is typically performed at the equilibration temperature for 30-60 minutes.[7]

-

Desorption : Immediately after extraction, insert the SPME fiber into the heated injection port of the gas chromatograph, where the trapped analytes are thermally desorbed onto the analytical column.[6] Desorption time and temperature are typically 3-5 minutes at 250-270°C.[7]

Extraction Method 2: Hydrodistillation

Hydrodistillation is a traditional method used to extract essential oils from plant material.[1][10]

Protocol:

-

Apparatus Setup : Set up a Clevenger-type apparatus.[1]

-

Sample Preparation : Place a known quantity of plant material (e.g., 100-500 g) into the distillation flask and add a sufficient volume of distilled water to fully immerse the material.[10][11]

-

Distillation : Heat the flask to boiling. The steam and volatilized essential oils will rise, travel through a condenser, and collect in a graduated separator.[12]

-

Oil Collection : The process is typically run for 3-5 hours.[13] As the condensate cools, the essential oil, being immiscible with water, will form a separate layer that can be collected.

-

Drying and Storage : Dry the collected oil over anhydrous sodium sulfate (B86663) to remove residual water and store it in a sealed, dark vial at low temperature (e.g., 4°C).

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating and identifying individual components within a complex volatile mixture.[14]

Typical GC-MS Parameters:

-

Gas Chromatograph (GC) :

-

Column : A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is commonly used (e.g., 30 m length x 0.25 mm i.d. x 0.25 µm film thickness).[14][15]

-

Carrier Gas : Helium is used at a constant flow rate of approximately 1.0-1.5 mL/min.[16][17]

-

Oven Temperature Program : An initial temperature of 40-60°C is held for a few minutes, then ramped up at a rate of 3-10°C/min to a final temperature of 250-300°C.[17][18]

-

-

Mass Spectrometer (MS) :

-

Ionization Mode : Electron Ionization (EI) at 70 eV is standard.[17]

-

Ion Source Temperature : 230°C.[15]

-

Mass Range : Scan from m/z 40 to 600.[19]

-

Identification : Compounds are tentatively identified by comparing their mass spectra with those in established libraries such as NIST (National Institute of Standards and Technology). Confirmation is achieved by comparing retention indices and mass spectra with those of authentic standards.

-

Biosynthesis of this compound

C11 hydrocarbons like this compound are plant-derived secondary metabolites. While the biosynthesis of common C6 "green leaf volatiles" is well-documented, the pathway leading to C11 compounds is less characterized but is understood to originate from the same family of reactions: the lipoxygenase (LOX) pathway.[2][20][21] This pathway utilizes polyunsaturated fatty acids (PUFAs) as precursors.

The proposed biosynthetic cascade begins with the release of PUFAs, such as α-linolenic acid (C18:3), from cell membranes by lipases.[3] A lipoxygenase (LOX) enzyme then introduces molecular oxygen to form a fatty acid hydroperoxide.[2][21] This unstable intermediate is subsequently cleaved by a hydroperoxide lyase (HPL) enzyme.[3][21] While HPL typically cleaves C18 fatty acids into C12 and C6 fragments, specific HPLs or related enzymes in certain plants can act on different positions of the fatty acid chain or on different fatty acid precursors to yield the C11 hydrocarbon backbone of undecatriene.[22]

Conclusion and Future Directions

This compound is a noteworthy natural product with a distinct distribution in the plant kingdom, contributing significantly to the aroma of several commercially important plants. The methodologies for its extraction and analysis, primarily HS-SPME and GC-MS, are well-established, allowing for sensitive detection and identification. While its biosynthesis is believed to proceed via the lipoxygenase pathway, further research is required to identify the specific enzymes and precursors involved in generating its C11 backbone in different plant species. For drug development professionals, understanding the natural sources and biosynthesis of such compounds can open avenues for metabolic engineering to enhance production or for the synthesis of novel derivatives with potential therapeutic applications. Future research should focus on broader quantitative surveys across more plant species and detailed enzymatic studies to fully elucidate the biosynthetic control points for this compound production.

References

- 1. agritech.tnau.ac.in [agritech.tnau.ac.in]

- 2. mdpi.com [mdpi.com]

- 3. The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles | Université de Liège [popups.uliege.be]

- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 5. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 7. mdpi.com [mdpi.com]

- 8. Optimization of the determination of volatile organic compounds in plant tissue and soil samples: Untargeted metabolomics of main active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study | MDPI [mdpi.com]

- 10. vriaroma.com [vriaroma.com]

- 11. Hydro Distillation Method [allinexporters.com]

- 12. galbanum.co [galbanum.co]

- 13. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]

- 14. phytopharmajournal.com [phytopharmajournal.com]

- 15. Chemical composition and comparative analysis of lavender essential oil samples from Bulgaria in relation to the pharmacological effects [pharmacia.pensoft.net]

- 16. Analysis of the aroma components of spearmint essential oil by GC-TOFMS and AI structure analysis | Applications Notes | JEOL Ltd. [jeol.com]

- 17. Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fiehnlab.ucdavis.edu [fiehnlab.ucdavis.edu]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Formation of lipid-derived volatile products through lipoxygenase (LOX)- and hydroperoxide lyase (HPL)- mediated pathway in oat, barley and soy bean - PMC [pmc.ncbi.nlm.nih.gov]

- 22. db-thueringen.de [db-thueringen.de]

Spectroscopic Data of 1,3,5-Undecatriene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3,5-undecatriene, a volatile hydrocarbon of interest in flavor, fragrance, and chemical synthesis research. Due to the existence of multiple stereoisomers, this guide will focus on the available data for specific, characterized isomers where possible. The information is presented to be a valuable resource for researchers and professionals in drug development and related scientific fields.

Spectroscopic Data Summary

Mass Spectrometry (MS) Data

Mass spectrometry of this compound isomers typically shows a molecular ion peak corresponding to its molecular weight (150.26 g/mol ). The fragmentation pattern provides valuable information for structural elucidation.

Table 1: Mass Spectrometry Data for (E,E)-1,3,5-Undecatriene

| m/z | Relative Intensity (%) |

| 41 | 100 |

| 67 | 85 |

| 79 | 80 |

| 91 | 75 |

| 105 | 60 |

| 119 | 40 |

| 150 | 25 |

Table 2: Mass Spectrometry Data for (3E,5Z)-1,3,5-Undecatriene

| m/z | Relative Intensity (%) |

| 41 | 100 |

| 67 | 90 |

| 79 | 85 |

| 91 | 70 |

| 105 | 55 |

| 119 | 35 |

| 150 | 20 |

Note: The relative intensities are approximate and can vary depending on the experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed, experimentally verified ¹H and ¹³C NMR data for this compound isomers are not widely published in tabular format. The following tables provide predicted chemical shifts based on computational models and typical values for similar olefinic structures. These should be used as a reference and may not exactly match experimental values.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (Generic Isomer)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H1 (CH2=) | 5.0 - 5.2 | Doublet of Doublets | J ≈ 10, 2 |

| H2 (CH=) | 6.2 - 6.4 | Doublet of Triplets | J ≈ 17, 10 |

| H3 (=CH-) | 5.8 - 6.1 | Multiplet | - |

| H4 (=CH-) | 5.6 - 5.9 | Multiplet | - |

| H5 (=CH-) | 5.9 - 6.2 | Multiplet | - |

| H6 (-CH=) | 5.5 - 5.8 | Multiplet | - |

| H7 (-CH2-) | 2.0 - 2.2 | Quartet | J ≈ 7 |

| H8, H9, H10 (-CH2-CH2-CH2-) | 1.2 - 1.5 | Multiplet | - |

| H11 (-CH3) | 0.8 - 1.0 | Triplet | J ≈ 7 |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (Generic Isomer)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (CH2=) | 114 - 116 |

| C2 (CH=) | 135 - 137 |

| C3 (=CH-) | 130 - 133 |

| C4 (=CH-) | 128 - 131 |

| C5 (=CH-) | 130 - 134 |

| C6 (-CH=) | 125 - 128 |

| C7 (-CH2-) | 32 - 34 |

| C8 (-CH2-) | 31 - 33 |

| C9 (-CH2-) | 22 - 24 |

| C10 (-CH2-) | 30 - 32 |

| C11 (-CH3) | 13 - 15 |

Infrared (IR) Spectroscopy Data

Table 5: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3100 - 3000 | Medium | =C-H Stretch (alkene) |

| 2960 - 2850 | Strong | C-H Stretch (alkane) |

| 1650 - 1600 | Medium | C=C Stretch (conjugated alkene) |

| 1465 - 1450 | Medium | -CH₂- Bend (scissoring) |

| 1380 - 1370 | Medium | -CH₃ Bend (symmetric) |

| 1000 - 650 | Strong | =C-H Bend (out-of-plane, specific to stereochemistry) |

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data of this compound are not explicitly published. However, the following are generalized methodologies that would be appropriate for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆). The solution is then filtered through a pipette with a cotton or glass wool plug into a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is used.

-

Spectral Width: A spectral width of approximately 12-16 ppm is set.

-

Acquisition Time: An acquisition time of 2-4 seconds is typically sufficient.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is used to ensure full relaxation of the protons.

-

Number of Scans: 8 to 16 scans are generally adequate for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used.

-

Spectral Width: A spectral width of approximately 200-250 ppm is set.

-

Acquisition Time: An acquisition time of 1-2 seconds is used.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As a liquid, this compound can be analyzed neat. A thin film of the liquid is prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is first recorded.

-

The sample is then placed between the plates, and the sample spectrum is recorded.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

-

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of the sample in a volatile solvent (e.g., hexane (B92381) or dichloromethane) is injected into the GC.

-

Gas Chromatography (GC) Conditions:

-

Column: A nonpolar capillary column (e.g., DB-5ms) is typically used.

-

Injector Temperature: The injector is maintained at a high temperature (e.g., 250 °C) to ensure rapid vaporization.

-

Oven Program: A temperature program is used to separate the components of the sample. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Method: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

-

Scan Range: A mass-to-charge ratio (m/z) range of approximately 35 to 350 amu is scanned.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

An In-depth Technical Guide to the Geometric Isomers of 1,3,5-Undecatriene and Their Stability

This technical guide provides a comprehensive overview of the geometric isomers of 1,3,5-undecatriene, a conjugated triene of significant interest in the flavor, fragrance, and chemical synthesis sectors. The document details the structure of its key isomers, their relative thermodynamic stability based on established chemical principles and computational studies of analogous compounds, and detailed experimental protocols for their synthesis and characterization.

Introduction to this compound

This compound (C₁₁H₁₈) is a volatile hydrocarbon characterized by a conjugated system of three double bonds. This structural feature is the basis for its unique chemical properties and its powerful, diffusive green and fruity aroma, often associated with galbanum resin.[1] The molecule can exist in several geometric isomeric forms depending on the configuration (E or Z) around the double bonds at the C3 and C5 positions. The specific isomeric composition dictates its organoleptic properties and chemical reactivity. For instance, the (3E,5Z)-isomer is a key component responsible for the characteristic harsh green odor of galbanum oil.[2] Understanding the relative stability and stereoselective synthesis of these isomers is crucial for both fundamental research and industrial applications.

Geometric Isomers of this compound

The double bonds at the C3-C4 and C5-C6 positions of this compound are stereogenic, giving rise to four potential geometric isomers. The terminal C1-C2 double bond does not exhibit E/Z isomerism. The primary isomers of interest are listed in the table below.

| Isomer Name | Common Name | CAS Number | Molecular Structure |

| (3E,5E)-1,3,5-Undecatriene | trans,trans-Galbanolene | 19883-29-5 | CCCCC/C=C/C=C/C=C |

| (3E,5Z)-1,3,5-Undecatriene | Galbanolene | 51447-08-6 | CCCCC/C=C\C=C/C=C |

| (3Z,5E)-1,3,5-Undecatriene | - | 19883-27-3 | CCCCC/C=C/C=C\C=C |

| (3Z,5Z)-1,3,5-Undecatriene | cis,cis-Galbanolene | Not readily available | CCCCC/C=C\C=C\C=C |

Thermodynamic Stability of Isomers

General Principles of Stability:

-

Conjugation: Conjugated polyenes are inherently more stable than their non-conjugated counterparts due to the delocalization of π-electrons over the system of alternating double and single bonds.[1]

-

Substitution (E vs. Z): In general, trans (E) isomers are thermodynamically more stable than cis (Z) isomers. This is because the bulky substituent groups are on opposite sides of the double bond in the E configuration, which minimizes steric strain (non-bonded repulsive interactions).[4]

-

Conformation (s-trans vs. s-cis): Rotation around the central single bonds in a conjugated system leads to different conformers. The s-trans conformation (where the double bonds are trans relative to the connecting single bond) is generally lower in energy than the s-cis conformation due to reduced steric clash between hydrogen atoms.

Based on these principles, the (3E,5E)-isomer, which allows the hydrocarbon chain to adopt a more linear, extended conformation with minimal steric hindrance, is predicted to be the most stable. Isomers containing one Z-configured double bond introduce a "kink" in the chain, increasing steric interactions and thus decreasing stability. The (3Z,5Z)-isomer would be the least stable due to the cumulative steric strain from two Z-configurations.

Analogous Computational Data (1,3,5-Hexatriene): Computational studies on the simpler conjugated triene, 1,3,5-hexatriene, support the predicted stability order. Ab initio and DFT calculations consistently show that the all-trans (E) isomer is the global minimum on the potential energy surface, with cis (Z) isomers being higher in energy. For example, theoretical studies indicate that trans-hexatriene is more stable than cis-hexatriene, with the energy difference being significant enough to dictate equilibrium distributions.[5] This provides a strong theoretical basis for the stability ranking of this compound isomers.

Experimental Protocols

Stereoselective Synthesis of (3E,5Z)-1,3,5-Undecatriene via Wittig Reaction

The Wittig reaction is a powerful method for stereoselective alkene synthesis. Non-stabilized ylides typically favor the formation of Z-alkenes, which is a key step in the synthesis of the commercially important (3E,5Z)-isomer.[2] The following is a representative protocol.

Workflow Overview:

Materials:

-

Hexyltriphenylphosphonium bromide

-

(E)-2,4-Pentadienal

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Ylide Preparation:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add hexyltriphenylphosphonium bromide (1.1 eq).

-

Add anhydrous THF via syringe and cool the resulting suspension to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the phosphorus ylide.

-

Allow the mixture to stir at -78 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

-

Wittig Reaction:

-

Cool the ylide solution back down to -78 °C.

-

Add a solution of (E)-2,4-pentadienal (1.0 eq) in anhydrous THF dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

-

-

Work-up and Extraction:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

-

Purification and Characterization:

-

Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

-

The crude product, which contains the desired undecatriene isomer and triphenylphosphine (B44618) oxide byproduct, is then purified by vacuum distillation or column chromatography on silica (B1680970) gel.

-

Confirm the structure and isomeric purity of the final product using ¹H NMR, ¹³C NMR, and GC-MS.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for separating and identifying the volatile isomers of this compound in a mixture, such as in an essential oil extract or a synthetic reaction product.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent, coupled to a Mass Selective Detector (MSD).

-

Column: A polar capillary column is recommended for separating geometric isomers. A common choice is a DB-WAX or HP-INNOWax column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

-

Injection: 1 µL of sample (diluted in hexane (B92381) or dichloromethane), split ratio 50:1.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at 5 °C/min to 240 °C.

-

Final hold: Hold at 240 °C for 5 minutes.

-

-

MSD Parameters:

-

Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-350.

-

Data Analysis: Isomers are identified by comparing their retention times and mass spectra to those of authentic standards or to data from established libraries (e.g., NIST, Wiley). The relative abundance of each isomer is determined by integrating the area of its corresponding chromatographic peak. The different isomers will have very similar mass spectra but distinct retention times on a suitable polar column.[6][7]

References

(3E,5Z)-1,3,5-Undecatriene: A Review of its Biological Activity for Drug Development Professionals

(3E,5Z)-1,3,5-Undecatriene , also known by its synonyms cis-Galbanolene and Cystophorene, is a naturally occurring conjugated triene found in a variety of plants, most notably in galbanum oil, from which it derives its characteristic potent green and resinous aroma.[1][2] It is also found in celery, parsley, apple, peach, pear, and pineapple.[3] While extensively utilized in the fragrance and flavor industries, its documented biological activities beyond olfaction are limited, presenting a significant knowledge gap for its potential application in drug discovery and development. This technical guide summarizes the current publicly available data on the biological activity of (3E,5Z)-1,3,5-undecatriene and highlights areas where further research is required.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (3E,5Z)-1,3,5-undecatriene is provided in the table below. This information is crucial for its handling, formulation, and in the design of experimental assays.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₈ | [4] |

| Molecular Weight | 150.26 g/mol | [4] |

| CAS Number | 19883-27-3 | [4] |

| Synonyms | cis-Galbanolene, Cystophorene, (Z,E)-Undeca-1,3,5-triene | [4] |

| Physical Description | Colorless to pale yellow liquid | [5] |

| Boiling Point | ~280-285 °C at 760 mmHg | [4] |

| Solubility | Soluble in alcohol; slightly soluble in water | [5] |

Biological Activity

The primary and most well-documented biological activity of (3E,5Z)-1,3,5-undecatriene is its potent interaction with olfactory receptors, which is responsible for its characteristic scent.[1] The Human Metabolome Database indicates its cellular location as being associated with the cell membrane.

Potential Applications in Pest Management

Areas Requiring Further Investigation

For researchers and drug development professionals, the current body of literature on (3E,5Z)-1,3,5-undecatriene presents more questions than answers. There is a notable absence of data in several key areas:

-

Quantitative Pharmacological Data: There is a lack of publicly available data such as IC₅₀, EC₅₀, binding affinities (Kᵢ, Kₔ), or other quantitative measures of its activity on specific molecular targets (receptors, enzymes, ion channels).

-

Mechanism of Action and Signaling Pathways: Beyond the general interaction with olfactory receptors, there is no information on the specific intracellular signaling pathways that (3E,5Z)-1,3,5-undecatriene may modulate.

-

In Vitro and In Vivo Studies: Comprehensive in vitro and in vivo studies to evaluate its potential therapeutic effects (e.g., anti-inflammatory, anticancer, antimicrobial) are absent from the available literature. While some related compounds or plant extracts containing a mixture of substances have shown biological activities, these cannot be directly attributed to (3E,5Z)-1,3,5-undecatriene itself.

-

Detailed Experimental Protocols: Specific and reproducible experimental protocols for assessing the biological activity of this compound are not described in the literature.

Logical Relationship: Current Knowledge vs. Drug Development Needs

The following diagram illustrates the gap between the current understanding of (3E,5Z)-1,3,5-undecatriene's biological activity and the information required for its consideration as a potential drug candidate.

Caption: Knowledge gap in the biological activity of (3E,5Z)-1,3,5-undecatriene.

Conclusion

References

- 1. 1,3,5-Undecatriene|Research Chemical [benchchem.com]

- 2. ScenTree - Galbanolene (CAS N° 16356-11-9) [scentree.co]

- 3. (3E,5Z)-1,3,5-Undecatriene [webbook.nist.gov]

- 4. This compound, (3E,5Z)- | C11H18 | CID 5352367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (E,Z)-1,3,5-undecatriene, 51447-08-6 [thegoodscentscompany.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3,5-Undecatriene Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Undecatriene, a conjugated triene with the molecular formula C₁₁H₁₈, is a volatile organic compound of significant interest in various fields, including flavor and fragrance chemistry, as well as a building block in organic synthesis.[1][2] Its isomers are known for their characteristic powerful, green, and often fruity or peppery aromas, making them valuable components in the food and perfume industries.[1][3] The conjugated system of three double bonds imparts specific chemical reactivity to these molecules, making them interesting substrates for a variety of chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of the isomers of this compound, detailed experimental protocols for their synthesis and analysis, and visual representations of key chemical processes.

Physical and Chemical Properties

The physical and chemical properties of this compound are highly dependent on the specific geometric isomer. The most commonly cited isomers are the (3E,5Z), (E,E), and (Z,Z) isomers, along with commercially available mixtures.

General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₈ | [2][4] |

| Molecular Weight | 150.26 g/mol | [2][4] |

Isomer-Specific Properties

| Property | (3E,5Z)-1,3,5-Undecatriene | (E,E)-1,3,5-Undecatriene | (Z,Z)-1,3,5-Undecatriene | Mixture of Isomers |

| CAS Number | 19883-27-3[4] | 19883-29-5 | 19883-26-5 | 16356-11-9[1] |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid[5] | Colorless to pale yellow liquid[6] | Colorless to light yellow liquid[1] |

| Boiling Point | 280-285 °C @ 760 mmHg[4] | 206-207 °C @ 760 mmHg (est.)[5] | 204-206 °C @ 760 mmHg[6] | ~88 °C @ 1 mmHg[1]; 280-285 °C |

| Density | - | - | - | 0.788-0.796 g/cm³[1]; 0.79 g/mL at 25 °C |

| Refractive Index | - | - | - | ~1.50[1]; n20/D 1.513 |

| Flash Point | - | 150.00 °F (est.)[5] | 150.00 °F[6] | ~66 °C[1]; 172.4 °F |

| Solubility | Slightly soluble in water; soluble in fats and ethanol[2] | Soluble in alcohol; insoluble in water[5] | Soluble in alcohol; insoluble in water[6] | - |

| Stability | Heat sensitive[1] | - | - | Heat sensitive[1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound isomers.

| Spectroscopy | Isomer | Data | Source(s) |

| ¹³C NMR | (3E,5Z) | Data available, recorded on a BRUKER AM-360 | [4] |

| Mass Spec. | (3E,5Z) | Kovats Retention Index (Standard non-polar): 1165, 1167, 1163, 1165, 1160, 1165, 1165 | [4] |

| Mass Spec. | (E,E) | Mass spectrum (electron ionization) available in NIST WebBook | [7] |

| IR | Mixture | A mixture of 1,3(E),5(Z) and 1,3(E),5(E) isomers has a reported FTIR spectrum. Characteristic absorptions for conjugated dienes and trienes include C=C stretching around 1600-1650 cm⁻¹ and C-H stretching for sp² carbons above 3000 cm⁻¹. | [8][9] |

Experimental Protocols

Synthesis of this compound Isomers

The synthesis of specific isomers of this compound often employs stereoselective methods such as the Wittig reaction or organometallic coupling reactions.[1][3]

1. Wittig Reaction for the Synthesis of (3E,5E)-1,3,5-Undecatriene

This method involves the reaction of an appropriate phosphorane with an aldehyde. For the synthesis of the (3E,5E) isomer, methylene (B1212753) triphenylphosphorane can be reacted with (2E,4E)-decadienal.[3]

-

Materials: Methylene triphenylphosphorane, (2E,4E)-decadienal, anhydrous tetrahydrofuran (B95107) (THF), n-butyllithium.

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium (B96628) bromide in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-butyllithium in hexanes to the suspension with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the ylide (methylene triphenylphosphorane).

-

Cool the resulting ylide solution back to 0 °C.

-

Slowly add a solution of (2E,4E)-decadienal in anhydrous THF to the ylide solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or hexanes).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain (3E,5E)-1,3,5-undecatriene.

-

2. Organometallic Coupling for the Synthesis of (3E,5Z)- and (3E,5E)-1,3,5-Undecatriene

A patented method describes the reaction of an organometallic 1-heptenyl compound with an (E)-1,3-butadiene derivative in the presence of a nickel catalyst.[10]

-

Materials: Magnesium 1-heptenyl bromide (as a mixture of Z and E isomers), (E)-1-chloro-1,3-butadiene, nickel(II) bis(triphenylphosphine) bromide, anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride solution.

-

Procedure:

-

In a reaction vessel under a nitrogen atmosphere, dissolve (E)-1-chloro-1,3-butadiene in anhydrous THF.

-

To this solution, add nickel(II) bis(triphenylphosphine) bromide.

-

While cooling, add a solution of magnesium 1-heptenyl bromide in THF.

-

Heat the mixture at 35 °C for approximately 1 hour.

-

Hydrolyze the reaction mixture with a saturated aqueous solution of ammonium chloride.

-

Separate the organic phase and wash it with a saturated aqueous salt solution.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Remove the solvent by evaporation under reduced pressure.

-

Distill the resulting mixture under reduced pressure to obtain a pure mixture of (3E,5Z)- and (3E,5E)-1,3,5-undecatriene.

-

Analytical Workflow: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like the isomers of this compound.

-

Sample Preparation:

-

Dilute the sample containing this compound isomers in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

-

If quantitative analysis is required, add a known amount of an internal standard.

-

Transfer the prepared sample to a GC vial.

-

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.

-

Separation: The different isomers are separated based on their boiling points and interactions with the stationary phase of the GC column (a non-polar column is typically used). The oven temperature is programmed to ramp up to ensure good separation.

-

Ionization: As the separated compounds elute from the GC column, they enter the mass spectrometer where they are ionized, typically by electron ionization (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion at a specific m/z.

-

-

Data Analysis:

-

The retention time from the gas chromatogram is used to distinguish between different compounds.

-

The mass spectrum of each compound is compared to a library of known spectra (e.g., NIST) for identification.

-

Chemical Reactions and Mechanisms

The conjugated triene system in this compound is the site of its key chemical reactivity.

Autoxidation of Conjugated Trienes

Conjugated trienes are susceptible to autoxidation, a free-radical chain reaction involving molecular oxygen. This process can lead to the degradation of the compound and the formation of various oxygenated products.[11][12]

The basic mechanism involves three stages: initiation, propagation, and termination.

-

Initiation: Formation of a free radical from the triene, often initiated by light, heat, or the presence of a radical initiator.

-

Propagation: The carbon-centered radical reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another triene molecule, propagating the chain reaction and forming a hydroperoxide.

-

Termination: The reaction is terminated when two radicals combine.

Diels-Alder Reaction

The conjugated diene portion of this compound can participate in a [4+2] cycloaddition reaction, known as the Diels-Alder reaction, with a suitable dienophile (an alkene or alkyne).[13] This reaction is a powerful tool for the formation of six-membered rings. The reaction is typically concerted and stereospecific.[14]

Mandatory Visualizations

Caption: Wittig Reaction for (3E,5E)-1,3,5-Undecatriene Synthesis.

Caption: Experimental Workflow for GC-MS Analysis.

Caption: Simplified Mechanism of Autoxidation.

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. This compound | C11H18 | CID 61832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 4. This compound, (3E,5Z)- | C11H18 | CID 5352367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (E,E)-1,3,5-undecatriene, 19883-29-5 [thegoodscentscompany.com]

- 6. (3E,5Z)-1,3,5-Undecatriene [webbook.nist.gov]

- 7. (E,E)-1,3,5-Undecatriene [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. US4652692A - New process for the preparation of 1,3,5-undecatrienes - Google Patents [patents.google.com]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. A Perspective on Free Radical Autoxidation: The Physical Organic Chemistry of Polyunsaturated Fatty Acid and Sterol Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 14. Ch 10: Diels-Alder reaction [chem.ucalgary.ca]

1,3,5-Undecatriene: An In-depth Technical Guide for Researchers

An Overview of a Potent Volatile Organic Compound in Flavor, Fragrance, and Beyond

Introduction

1,3,5-Undecatriene is a volatile organic compound (VOC) recognized for its potent and characteristic "green" aroma. This linear C11 hydrocarbon, with its three conjugated double bonds, exists as several stereoisomers, each contributing uniquely to its overall sensory profile.[1] While it is a minor component in many natural sources, its low odor threshold makes it a significant contributor to the scent of various fruits, vegetables, and essential oils.[2] This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, biosynthesis, biological activities, and relevant experimental protocols for its synthesis, extraction, and analysis. This document is intended for researchers in the fields of natural products, flavor and fragrance chemistry, and drug development.

Physicochemical and Organoleptic Properties

This compound is a colorless to pale yellow liquid with a powerful, diffusive, and green aroma, often with nuances of pineapple, galbanum, and fresh-cut grass.[3] Its isomers, particularly (3E,5Z)-1,3,5-undecatriene, are key contributors to the characteristic scent of galbanum oil.[2] The physicochemical properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₁H₁₈ | [1][3] |

| Molecular Weight | 150.26 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Green, fruity, pineapple, galbanum-like | [3][4] |

| Density | 0.788 - 0.796 g/cm³ | [1][3] |

| Boiling Point | ~180 °C (approx.) | [1] |

| Refractive Index | 1.510 - 1.518 | [3] |

| Solubility | Slightly soluble in water; soluble in fats and ethanol | [3] |

Natural Occurrence and Biosynthesis

This compound is found in a variety of natural sources, including pineapple, apple, pear, celery, and parsley.[2] It is a key aroma compound in galbanum oil, derived from the resin of Ferula species.[2]

The biosynthesis of this compound is believed to occur via the lipoxygenase (LOX) pathway, which involves the oxidative cleavage of polyunsaturated fatty acids. This is in contrast to many other volatile hydrocarbons that are derived from the terpenoid pathway. The proposed biosynthetic pathway begins with the release of polyunsaturated fatty acids, such as linolenic acid, from cell membranes. These fatty acids are then oxygenated by lipoxygenase enzymes to form hydroperoxides. Subsequently, hydroperoxide lyase (HPL) cleaves the hydroperoxides to produce shorter-chain volatile compounds. The formation of a C11 compound like this compound likely involves the cleavage of a C18 or C20 polyunsaturated fatty acid precursor.

References

An In-depth Technical Guide to 1,3,5-Undecatriene for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3,5-undecatriene, a volatile hydrocarbon of significant interest in various scientific disciplines. The document elucidates its chemical and physical properties, provides detailed experimental protocols for its synthesis, and explores its spectroscopic characteristics. Furthermore, this guide delves into the known biological activities and potential applications of this compound, particularly relevant to researchers in drug development and related fields. All quantitative data is presented in structured tables for clarity, and key processes are visualized using logical diagrams.

Introduction

This compound is a conjugated triene with the molecular formula C₁₁H₁₈. It exists as a mixture of stereoisomers, each contributing to its characteristic organoleptic properties.[1] This colorless to pale yellow liquid is recognized for its powerful and diffusive green, galbanum-like odor, with fruity and peppery undertones.[1][2] Naturally occurring in various plants, including pineapple, apple, peach, and celery, it plays a significant role in the flavor and fragrance industry.[3] Beyond its sensory attributes, emerging research indicates that this compound possesses bioactive properties, including antimicrobial and antioxidant activities, positioning it as a molecule of interest for further scientific investigation.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. It is important to note that some properties may vary depending on the specific isomeric composition.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₈ | [1] |

| Molecular Weight | 150.26 g/mol | [1][5] |

| CAS Number | 16356-11-9 (mixture of isomers) | [1] |

| 51447-08-6 ((3E,5Z)-isomer) | [5] | |

| 19883-29-5 ((3E,5E)-isomer) | ||

| Appearance | Colorless to pale yellow clear liquid | [1][2] |

| Boiling Point | ~280-285 °C at 760 mmHg | [3] |

| Flash Point | ~78 °C (172.4 °F) - closed cup | |

| Density | 0.788 - 0.796 g/mL at 25 °C | [2] |

| Refractive Index | 1.510 - 1.518 at 20 °C | [2][3] |

| Solubility | Slightly soluble in water; soluble in ethanol (B145695) and fats. | [2] |

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been established, with the Wittig reaction being a prominent method for stereospecific synthesis.

Synthesis of (3E,5E)-1,3,5-Undecatriene via Wittig Reaction

A common method for the synthesis of the (3E,5E) isomer involves the Wittig reaction between methylene (B1212753) triphenylphosphorane and (2E,4E)-decadienal.[4]

Experimental Protocol:

-

Preparation of the Ylide (Methylene triphenylphosphorane): In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of methyltriphenylphosphonium (B96628) bromide in anhydrous tetrahydrofuran (B95107) (THF) is prepared. The suspension is cooled to 0 °C, and a strong base, such as n-butyllithium, is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours, during which the characteristic orange-red color of the ylide develops.

-

Wittig Reaction: The flask is cooled to -78 °C, and a solution of (2E,4E)-decadienal in anhydrous THF is added dropwise. The reaction is stirred at this temperature for several hours and then allowed to warm to room temperature overnight.

-

Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or pentane). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the pure (3E,5E)-1,3,5-undecatriene.

Synthesis of a Mixture of (3E,5Z) and (3E,5E)-1,3,5-Undecatriene via Organometallic Coupling

A patented process describes the synthesis of a mixture of (3E,5Z) and (3E,5E) isomers through the coupling of an organometallic (Z)-1-heptenyl compound with a (E)-1,3-butadiene derivative.[6]

Experimental Protocol:

-

Reaction Setup: In a reaction vessel under a nitrogen atmosphere, a solution of (E)-1-chloro-1,3-butadiene in tetrahydrofuran is prepared.

-

Addition of Reagents: To this solution, nickel(II) bis(triphenylphosphine) bromide and a solution of magnesium 1-heptenyl bromide (as a mixture of Z and E isomers) in tetrahydrofuran are added while cooling.

-

Reaction Conditions: The reaction mixture is heated to approximately 35 °C and maintained at this temperature with stirring.

-

Hydrolysis and Extraction: The mixture is then cooled in an ice bath and hydrolyzed with a saturated ammonium chloride solution. After stirring for one hour, the mixture is decanted, and the organic phase is separated.

-

Purification: The organic phase is washed with a saturated aqueous salt solution, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure. The resulting mixture of (3E,5Z)- and (3E,5E)-1,3,5-undecatriene is then distilled under high vacuum to yield the purified product.[6]

Spectroscopic Data

The structural elucidation of this compound and its isomers is confirmed through various spectroscopic techniques.

| Spectroscopic Data | Description |

| Mass Spectrometry (MS) | The electron ionization mass spectrum shows a molecular ion peak corresponding to its molecular weight. Key fragmentation patterns are characteristic of a long-chain unsaturated hydrocarbon. |

| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands for C-H stretching of alkanes and alkenes, as well as C=C stretching vibrations of the conjugated double bond system. An FTIR spectrum has been reported by Sigma-Aldrich.[2] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹³C NMR spectral data is available and provides detailed information on the carbon skeleton of the molecule.[7] Proton NMR (¹H NMR) would show complex signals in the olefinic region due to the coupled protons of the triene system. |

Biological Activity and Applications

This compound is not only an important fragrance and flavor compound but also exhibits several biological activities that are of interest to researchers.

-

Antimicrobial Properties: Studies have suggested that this compound possesses antimicrobial activity against certain bacteria and fungi, indicating its potential as a natural preservative.[4]

-

Antioxidant Potential: Research has also pointed towards antioxidant properties, which could offer protection against cellular damage from free radicals.[4]

-

Pest Management: The compound has been identified as a potential bioactive agent in pest management, with demonstrated efficacy against agricultural pests such as aphids and whiteflies.[1]

-

Plant Growth Regulation: There are indications that this compound may act as a signaling molecule in plants, influencing their growth and development.[1]

-

Mechanism of Action in Olfaction: Its characteristic odor is a result of its interaction with specific olfactory receptors in the nasal cavity, triggering a signal transduction cascade that leads to the perception of smell.[1]

Conclusion

This compound is a multifaceted molecule with established applications in the flavor and fragrance industry and emerging potential in agriculture and medicine. This guide has provided a detailed overview of its chemical properties, synthesis, and biological activities to serve as a valuable resource for researchers and professionals. Further investigation into its mechanisms of action for its antimicrobial and antioxidant properties could unveil new opportunities for its application in drug development and therapeutics.

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. This compound | C11H18 | CID 61832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 4. Buy this compound | 16356-11-9 [smolecule.com]

- 5. (3E,5Z)-1,3,5-Undecatriene [webbook.nist.gov]

- 6. US4652692A - New process for the preparation of 1,3,5-undecatrienes - Google Patents [patents.google.com]

- 7. This compound, (3E,5Z)- | C11H18 | CID 5352367 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Green Heart of Galbanum: A Technical Guide to the Discovery and Analysis of 1,3,5-Undecatriene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, history, and chemical analysis of 1,3,5-undecatriene, a key volatile compound responsible for the characteristic green and potent aroma of galbanum oil. Galbanum, an aromatic gum resin derived from plants of the Ferula genus, has been utilized for centuries in traditional medicine and perfumery.[1][2] The characteristic harsh green odor of galbanum oil is largely attributed to minor constituents, with (3E,5Z)-undeca-1,3,5-triene being one of the most significant.[1] This document details the journey from the early analysis of this complex essential oil to the modern, sophisticated techniques that allow for precise identification and quantification of its key aroma components.

Historical Perspective and Discovery

The historical record of the specific first discovery of this compound in galbanum oil is not definitively documented in readily available literature. However, the investigation into the chemical composition of galbanum oil has been ongoing for many decades. Early analyses of galbanum resin identified broad chemical classes, noting it contained about 8% terpenes, 65% resin containing sulfur, and about 20% gum.[1]

While the exact date and researchers who first identified this compound remain elusive, a significant marker in the history of this compound is a patent from 1985 that references a synthesis dating back to 1967.[3] This suggests that by the late 1960s, the undecatriene isomers were known and of interest to the fragrance industry. The development of gas chromatography (GC) in the mid-20th century was a pivotal moment in the analysis of essential oils, allowing for the separation of complex volatile mixtures and paving the way for the identification of minor yet olfactorily significant compounds like the undecatrienes.

Before the advent of coupled mass spectrometry, the identification of compounds would have relied on a combination of techniques including fractional distillation, chemical derivatization, and comparison of physical properties (such as boiling point and refractive index) and spectroscopic data (like infrared and ultraviolet spectroscopy) with those of synthesized reference compounds.

Chemical Composition of Galbanum Oil

Galbanum oil is a complex mixture of volatile compounds, with monoterpenes such as α-pinene and β-pinene often being the most abundant constituents.[4] However, these major components are not the primary contributors to the characteristic "green" aroma of the oil.[5] The unique scent is largely due to the presence of several minor components, including pyrazines and the highly impactful this compound isomers.[1][5]

The concentration of this compound and other components can vary significantly depending on the geographical origin of the Ferula species, the specific plant part used, and the extraction method.[4]

Quantitative Analysis of Galbanum Oil Components

The following tables summarize the quantitative data on the chemical composition of galbanum oil from various studies.

Table 1: Concentration of this compound Isomers in Galbanum Oil

| Isomer | Concentration Range (%) | Source |

| trans-cis-1,3,5-Undecatriene | 0.4 - 2 | [6] |

| (3E,5Z)-1,3,5-Undecatriene & (3Z,5E)-1,3,5-Undecatriene | Not specified individually, but part of the overall composition |

Table 2: Major and Minor Volatile Components of Galbanum Oil from Different Sources

| Compound | Concentration Range (%) |

| β-Pinene | 40 - 70 |

| α-Pinene | 5 - 21 |

| δ-3-Carene | 2 - 16 |

| Myrcene | 2.5 - 3.5 |

| Sabinene | 0.3 - 3 |

| trans-cis-1,3,5-Undecatriene | 0.4 - 2 |

| Benzyl laurate | 20 - 25 |

| Exaltolide® | Traces |

Source: Data compiled from ScenTree.co[6]

Table 3: Chemical Composition of Organic Galbanum Essential Oil (Ferula galbaniflua) from Iran

| Component | Content (%) |

| Alpha-thujene | 1.03 |

| Alpha-pinene | 9.08 |

| Sabinene | 0.40 |

| Beta-pinene | 63.57 |

| Myrcene | 2.69 |

| Delta-3-carene | 5.42 |

| Cymene | 0.98 |

| Limonene | 1.77 |

| Trans-pinocarveol | 1.31 |

| Pinocarvone | 0.86 |

| Myrtenal | 0.41 |

| Myrtenol | 1.25 |

| Fenchyl Acetate | 2.19 |

| Carvacrol Methyl Ether | 0.90 |

| Bicyclo[3.1.1]hept-2-ene-2-methanol,6,6-dimethyl- | 1.20 |

| Terpinyl Acetate | 1.13 |

| Alpha-amorphene | 0.64 |

| 10s,11s-Himachala-3(12),4-diene | 0.94 |

| Gamma-cadinene | 1.12 |

| Guaiol | 0.78 |

| Bicyclo[4.4.0]dec-1-ene, 2-isopropyl-5-methyl-9-methylene- | 0.70 |

| Aromadendrene | 1.43 |

Source: NHR Organic Oils Certificate of Analysis

Experimental Protocols

The methodologies for the analysis of galbanum oil and the identification of its components have evolved significantly over time.

Plausible Historical Experimental Workflow (Mid-20th Century)

Prior to the routine use of mass spectrometry, the identification of a novel compound like this compound in a complex mixture like galbanum oil would have been a meticulous process.

1. Extraction of Essential Oil:

-

The oleo-gum-resin of Ferula gummosa is subjected to steam distillation to extract the volatile essential oil.

2. Fractional Distillation:

-

The crude essential oil is subjected to fractional distillation under reduced pressure to separate components based on their boiling points. Fractions with the characteristic "green" odor are collected for further analysis.

3. Preparative Gas Chromatography (GC):

-

The enriched fractions are injected into a preparative gas chromatograph.

-

Individual peaks are collected as they elute from the column. Sensory evaluation (olfactometry) at the GC outlet would be crucial to pinpoint the exact compound(s) with the desired aroma.

4. Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: The isolated compound is analyzed by IR spectroscopy to identify functional groups (e.g., C=C double bonds).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analysis by UV-Vis spectroscopy helps to identify conjugated double bond systems, which are characteristic of undecatriene.

5. Chemical Derivatization and Elemental Analysis:

-

Chemical reactions are performed on the isolated compound to create derivatives, which can help in structure elucidation.

-

Elemental analysis is conducted to determine the empirical formula of the compound.

6. Synthesis and Confirmation:

-

Based on the collected data, a chemical structure is proposed.

-

The proposed structure is synthesized in the laboratory.

-

The physical and spectroscopic properties of the synthesized compound are compared with those of the isolated natural product for final confirmation.

Modern Experimental Workflow: Multidimensional Gas Chromatography-Mass Spectrometry-Olfactometry (MD-GC-MS-O)

Modern analytical techniques allow for a much more rapid and detailed analysis of complex volatile mixtures.

1. Sample Preparation:

-

Galbanum essential oil is diluted in a suitable solvent (e.g., dichloromethane) prior to injection.

2. Multidimensional Gas Chromatography-Mass Spectrometry-Olfactometry (MD-GC-MS-O) Analysis:

-

The diluted sample is injected into a multidimensional gas chromatograph coupled to both a mass spectrometer and an olfactometry port.[5]

-

First Dimension GC: The sample is first separated on a non-polar capillary column.

-

Heart-Cutting: Specific portions of the eluent from the first column, particularly those with the characteristic galbanum aroma as determined by the olfactometry port, are selectively transferred ("heart-cut") to a second GC column.

-

Second Dimension GC: The "heart-cut" portion is further separated on a second column of different polarity (e.g., a polar column) to resolve co-eluting compounds.

-

Mass Spectrometry (MS): The eluent from the second column is introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.

-